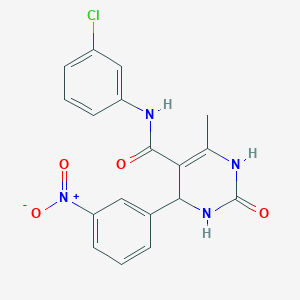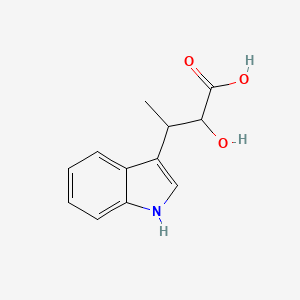
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
More research is needed to fully understand the mechanisms of action of compound X.
2. Development of Analogues: The development of analogues of compound X may lead to compounds with improved potency and specificity.
3. Clinical Applications: Further research is needed to determine if compound X has potential clinical applications.
4. Pharmacokinetics: More research is needed to understand the pharmacokinetics of compound X, including its absorption, distribution, metabolism, and excretion.
Conclusion:
In conclusion, compound X is a highly potent and specific compound that has potential applications in scientific research. Its ability to modulate neurotransmitter release, ion channel activity, and receptor binding make it a useful tool for studying various physiological and biochemical processes. Further research is needed to fully understand the mechanisms of action of compound X and its potential clinical applications.
実験室実験の利点と制限
Compound X has several advantages and limitations for use in lab experiments. Some of these are as follows:
Advantages:
1. High Potency: Compound X is a highly potent compound, which means that small amounts can be used in experiments.
2. Specificity: Compound X has a high degree of specificity for certain receptors and ion channels, making it a useful tool for studying these targets.
3. Versatility: Compound X can be used in a variety of experimental settings, making it a versatile tool for scientific research.
Limitations:
1. Cost: The synthesis of compound X is complex and expensive, making it a costly tool for scientific research.
2. Toxicity: Compound X has been shown to be toxic in certain doses, which limits its use in some experimental settings.
3. Limited Availability: Compound X is not widely available, which limits its use in some experimental settings.
将来の方向性
There are several future directions for research on compound X. Some of these include:
1. Further Study of
合成法
The synthesis of compound X involves a multi-step process that includes the reaction of various chemical reagents. The exact synthesis method is complex and beyond the scope of this paper. However, it is worth mentioning that the synthesis of compound X requires specialized equipment and expertise.
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. This compound has shown promise as a tool for studying various physiological and biochemical processes. Some of the research applications of compound X are as follows:
1. Neurotransmitter Release: Compound X has been shown to modulate the release of neurotransmitters in the brain, making it a useful tool for studying the mechanisms of neurotransmitter release.
2. Ion Channels: Compound X has been shown to modulate the activity of ion channels, making it a useful tool for studying the mechanisms of ion channel activity.
3. Receptor Binding: Compound X has been shown to bind to certain receptors in the brain, making it a useful tool for studying the mechanisms of receptor binding.
4. Pain Perception: Compound X has been shown to modulate pain perception, making it a useful tool for studying the mechanisms of pain perception.
特性
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-26-19-14-23(15-20(25)21-16-8-4-5-9-16)17(12-18(19)24)13-22-10-6-2-3-7-11-22/h12,14,16H,2-11,13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPDHZAYUMLVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)
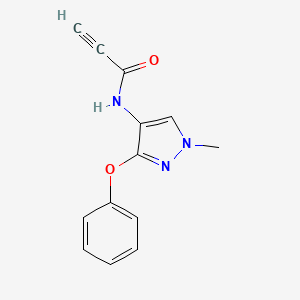
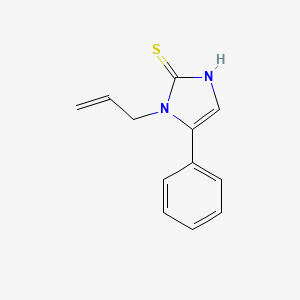
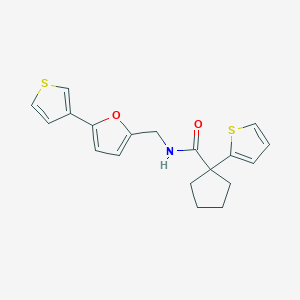
![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
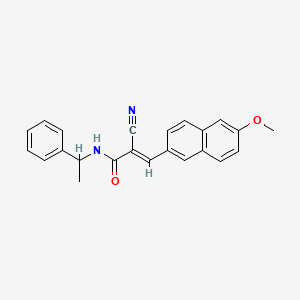
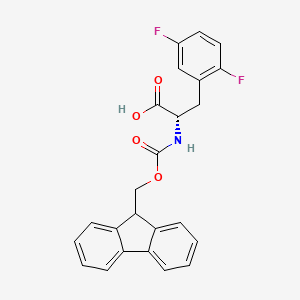
![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
